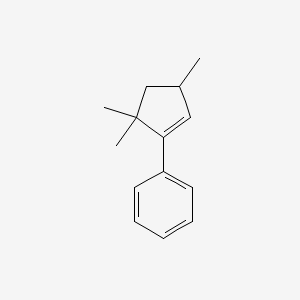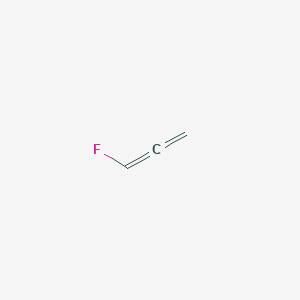
Methyl 9,10,13-trihydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,10,13-trihydroxyoctadecanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of trihydroxyoctadecanoic acid, which contains three hydroxyl groups attached to an 18-carbon fatty acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9,10,13-trihydroxyoctadecanoate can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of lipoxygenase enzymes to catalyze the formation of hydroperoxides, which are then converted into trihydroxy derivatives through subsequent reactions. For example, the linoleate 9-lipoxygenase product 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid can be converted into 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (pinellic acid) using specific enzyme preparations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from plant sources, such as beetroot or broad bean, to catalyze the oxidation of linoleic acid. The resulting hydroperoxides are then further processed to yield the desired trihydroxy derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,10,13-trihydroxyoctadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ester functional group in the molecule.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace the hydroxyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and esterified derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 9,10,13-trihydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialized lubricants and surfactants
Mécanisme D'action
The mechanism of action of methyl 9,10,13-trihydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and function. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: This compound has two hydroxyl groups instead of three and exhibits different chemical reactivity and biological activity.
Pinellic Acid: A trihydroxy derivative similar to methyl 9,10,13-trihydroxyoctadecanoate but with a different stereochemistry.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
50439-75-3 |
|---|---|
Formule moléculaire |
C19H38O5 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
methyl 9,10,13-trihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O5/c1-3-4-8-11-16(20)14-15-18(22)17(21)12-9-6-5-7-10-13-19(23)24-2/h16-18,20-22H,3-15H2,1-2H3 |
Clé InChI |
QBAHHBCZXAJFMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCC(C(CCCCCCCC(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)


![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)




